molecular formula C25H20FN3O3S B4615830 2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4615830
M. Wt: 461.5 g/mol
InChI Key: WOHOINZMJNAREH-JCMHNJIXSA-N
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Description

2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C25H20FN3O3S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.12094084 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A study focused on the synthesis and structural characterization of related thiazole and triazole compounds, highlighting their potential in various applications due to their unique molecular structures. For instance, the synthesis of isostructural compounds with fluorophenyl groups has been explored, demonstrating the compounds' planarity and molecular conformations suitable for structure determination via single crystal diffraction. This structural insight is crucial for understanding the chemical and physical properties of such compounds, potentially guiding their application in materials science and pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential Anti-HIV Agents

Research into the synthesis of naphtho[1',2':4,5]thiazolo[3,2-b][1,2,4]triazin-9-ones as potential anti-HIV agents showcases the medicinal chemistry applications of thiazolo[3,2-b][1,2,4]triazol compounds. Although specific derivatives were found to be inactive against HIV, this work underscores the ongoing exploration of such compounds in the search for new therapeutic agents (Liu, Shih, & Lee, 1993).

Cytotoxic Agents

Another area of interest is the design and synthesis of compounds for their potential use as cytotoxic agents, indicating their application in cancer research. The structural determination through advanced techniques such as synchrotron X-ray powder diffraction highlights the significance of precise molecular understanding in developing compounds with desired biological activities (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Antioxidant Properties

The exploration of antioxidant properties in related triazolyl-benzimidazole compounds through crystal structure determination illustrates the compound's potential in oxidative stress-related applications. Understanding intermolecular interactions and structural features is crucial for harnessing these compounds' antioxidant capabilities (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2019).

Properties

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-2-3-14-31-19-10-6-17(7-11-19)23-27-25-29(28-23)24(30)22(33-25)15-20-12-13-21(32-20)16-4-8-18(26)9-5-16/h4-13,15H,2-3,14H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHOINZMJNAREH-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 3
2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 4
2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 5
Reactant of Route 5
2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 6
2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.